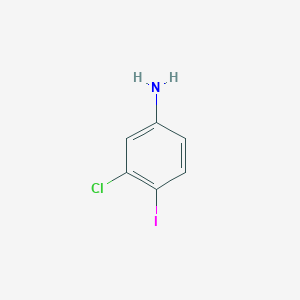

3-Chloro-4-iodoaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137036. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClIN/c7-5-3-4(9)1-2-6(5)8/h1-3H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONZHMGRKWJMTDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00300451 | |

| Record name | 3-Chloro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135050-44-1 | |

| Record name | 3-Chloro-4-iodobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135050-44-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-4-iodoaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00300451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-iodoaniline (CAS: 135050-44-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-iodoaniline is a di-halogenated aromatic amine that serves as a versatile and valuable building block in modern organic synthesis. Its unique substitution pattern, featuring both a chlorine and an iodine atom on the aniline ring, allows for selective and sequential functionalization. This makes it a strategic intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its properties, synthesis, key reactions, and applications, with a focus on its utility in drug discovery and development.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis. The following tables summarize key physicochemical and spectroscopic data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 135050-44-1 | [1][2] |

| Molecular Formula | C₆H₅ClIN | [1][3] |

| Molecular Weight | 253.47 g/mol | [1][3] |

| Appearance | White to amber or dark purple powder/crystal | [3] |

| Melting Point | 65-70 °C | [2] |

| Boiling Point | 312.8 ± 27.0 °C (Predicted) | |

| Flash Point | 143 °C (289.4 °F) | [2] |

| Solubility | Soluble in Methanol | |

| Storage Temperature | 2-8°C, Light sensitive, store in the dark | [2] |

Table 2: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR | Spectral data available, with characteristic aromatic and amine proton signals. |

| ¹³C NMR | Spectral data available, showing distinct signals for the six aromatic carbons. |

| Mass Spectrometry (MS) | Mass spectra exhibit the expected molecular ion peak. |

| Infrared (IR) Spectroscopy | IR spectra show characteristic peaks for N-H stretching of the amine, and C-H, C-N, C-Cl, and C-I bonds of the substituted aromatic ring. |

Synthesis and Reactivity

This compound is a synthetic chemical that can be prepared through multi-step sequences, often involving the introduction of the halogen substituents onto an aniline or nitrobenzene precursor.

The key feature of its reactivity lies in the differential reactivity of the carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more labile and susceptible to oxidative addition by transition metal catalysts (e.g., palladium) compared to the more robust carbon-chlorine (C-Cl) bond. This allows for selective cross-coupling reactions at the 4-position, leaving the 3-position's chlorine atom available for subsequent transformations.

Key Reactions and Experimental Protocols

The selective reactivity of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern drug discovery for the construction of carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a C-C bond between this compound and an organoboron compound. This reaction is widely used to synthesize biaryl scaffolds, which are prevalent in many kinase inhibitors.

Figure 1. General workflow for the Suzuki-Miyaura coupling of this compound.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (2.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equiv.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture with vigorous stirring to a temperature of 80-100 °C.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

-

Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the coupling of this compound with various amines to produce substituted diaminobenzenes.

Figure 2. General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Representative Buchwald-Hartwig Amination

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium pre-catalyst (e.g., Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃), a bulky phosphine ligand (e.g., XPhos), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu).

-

Reagent Addition: Add the this compound (1.0 equiv.), the desired primary or secondary amine (1.2 equiv.), and an anhydrous aprotic solvent (e.g., toluene).

-

Reaction: Heat the reaction mixture to 80-110 °C and stir until the starting material is consumed, as monitored by TLC or GC-MS.

-

Workup: After cooling to room temperature, the reaction mixture is typically filtered through a pad of celite, and the filtrate is concentrated under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel.

Applications in Drug Discovery: Kinase Inhibitors

A significant application of this compound is in the synthesis of kinase inhibitors for cancer therapy. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The biaryl and amino-aryl scaffolds readily accessible from this compound are key pharmacophores in many kinase inhibitors.

For instance, derivatives of this aniline can be used to construct compounds that target the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in human cancers.

Figure 3. Simplified PI3K/Akt/mTOR signaling pathway, a target for inhibitors synthesized from this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2]

Table 3: Hazard Information for this compound

| Hazard | Description |

| GHS Pictograms | Skull and crossbones, Exclamation mark |

| Signal Word | Danger |

| Hazard Statements | H301: Toxic if swallowed. H312 + H332: Harmful in contact with skin or if inhaled. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a key synthetic intermediate with significant potential for the construction of complex and biologically active molecules. Its differential halide reactivity allows for selective and controlled functionalization, making it a valuable tool for researchers in organic synthesis, medicinal chemistry, and drug development. The ability to leverage this compound in powerful cross-coupling reactions to create scaffolds for potent kinase inhibitors underscores its importance in the pursuit of novel therapeutics. Proper handling and a thorough understanding of its reactivity are paramount to its successful application in research and development.

References

3-Chloro-4-iodoaniline molecular weight

An In-depth Technical Guide to 3-Chloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 135050-44-1), a halogenated aniline derivative. Due to its reactive sites—an amine group and two different halogen atoms—this compound serves as a valuable building block and intermediate in advanced organic synthesis. Its structural motifs are of interest in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors. This document details its physicochemical properties, a representative synthetic protocol, key applications, and safety information.

This compound is a solid at room temperature, appearing as a white to dark purple crystalline powder.[1] It is sensitive to light and should be stored in a cool, dark place.[2][3] The quantitative properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Weight | 253.47 g/mol | [1][3][4] |

| Molecular Formula | C₆H₅ClIN | [1][3][4] |

| CAS Number | 135050-44-1 | [4] |

| Melting Point | 65-71 °C | [2][3] |

| Boiling Point | 312.8 ± 27.0 °C (Predicted) | [2] |

| Flash Point | 143 °C | [2] |

| Density | 1.901 g/cm³ (Estimate) | [2] |

| pKa | 2.75 ± 0.10 (Predicted) | [2] |

| Purity | ≥97% | |

| Storage Temperature | 2-8°C | [2] |

| SMILES | Nc1ccc(I)c(Cl)c1 | |

| InChIKey | ONZHMGRKWJMTDE-UHFFFAOYSA-N | [3][4] |

Synthesis and Experimental Protocols

This compound is typically synthesized via the reduction of a nitrated precursor, a common and effective method for preparing substituted anilines. The following protocol describes a representative synthesis through the chemical reduction of 2-Chloro-1-iodo-4-nitrobenzene using iron powder. This method is analogous to established procedures for converting substituted nitroaromatics to anilines.[5]

Representative Experimental Protocol: Reduction of 2-Chloro-1-iodo-4-nitrobenzene

Objective: To synthesize this compound by reducing the nitro group of 2-Chloro-1-iodo-4-nitrobenzene.

Materials:

-

2-Chloro-1-iodo-4-nitrobenzene

-

Iron powder (fine mesh)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite®

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-Chloro-1-iodo-4-nitrobenzene (e.g., 0.10 mol), iron powder (0.30 mol), and ammonium chloride (0.30 mol).

-

Add a solvent mixture of ethanol (250 mL) and water (60 mL).

-

Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.

-

Combine the filtrates and concentrate them under reduced pressure to remove the ethanol.

-

Dissolve the resulting residue in ethyl acetate (200 mL). Wash the organic layer sequentially with water (2 x 75 mL) and a saturated sodium bicarbonate solution (75 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a crystalline solid.

Expected Yield: 80-90%

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

This compound is primarily used as an intermediate in organic synthesis.[2][3] The aniline moiety allows for a wide range of reactions, including diazotization, acylation, and N-alkylation, while the chloro and iodo substituents can be functionalized through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).

While specific FDA-approved drugs containing the this compound core are not prominent, structurally similar halo-anilines are critical building blocks in medicinal chemistry. For instance:

-

4-Iodoaniline is a key intermediate in the synthesis of anti-cancer agents and other pharmaceuticals, where the iodine atom provides a reactive handle for complex molecule construction.[6][7]

-

3-Chloro-4-fluoroaniline is a crucial starting material for the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.[8]

-

4-Chloro-2-iodoaniline is utilized in the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals.[9]

The presence of both chlorine and iodine on the aniline ring of this compound offers differential reactivity, enabling selective and sequential cross-coupling reactions, which is a valuable strategy in modern drug discovery for building molecular complexity.

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.

-

Hazard Classifications : Acute Toxicity, Oral (Category 3); Acute Toxicity, Dermal (Category 4); Acute Toxicity, Inhalation (Category 4); Skin Irritation (Category 2); Eye Irritation (Category 2); Specific Target Organ Toxicity - Single Exposure (Category 3).

-

Signal Word : Danger.

-

Hazard Statements : H301 (Toxic if swallowed), H312 + H332 (Harmful in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE) : Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling : Avoid breathing dust, fumes, or vapors. Do not get in eyes, on skin, or on clothing. Use only outdoors or in a well-ventilated area.

-

Storage : Store in a cool, dry, and tightly sealed container, protected from light.[2][3] It is assigned to Storage Class 6.1C (Combustible, acute toxic Cat. 3).

References

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. This compound CAS#: 135050-44-1 [amp.chemicalbook.com]

- 3. This compound, 98%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.ie]

- 4. This compound | 135050-44-1 | KFA05044 [biosynth.com]

- 5. benchchem.com [benchchem.com]

- 6. 4 Iodoaniline Builds the Heart of Pharma Molecules | PPTX [slideshare.net]

- 7. calibrechem.com [calibrechem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

Technical Guide: Physicochemical Characterization of 3-Chloro-4-iodoaniline with a Focus on Melting Point Determination

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the physical properties of 3-Chloro-4-iodoaniline, with a primary focus on its melting point. It includes aggregated data from various suppliers, a detailed experimental protocol for accurate melting point determination, and a workflow diagram for the characterization process. This guide is intended to serve as a practical resource for laboratory professionals engaged in chemical synthesis and drug development.

Core Physicochemical Data

This compound is a substituted aniline derivative utilized as an intermediate in various organic syntheses, including the development of pharmaceutical compounds. Accurate characterization of its physical properties is crucial for its application and for ensuring the purity of downstream products. The melting point is a key indicator of purity for crystalline solids.

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound, including its melting point as reported by prominent chemical suppliers. The variation in the melting range can be attributed to differences in the purity of the material.

| Property | Value | Source(s) |

| IUPAC Name | This compound | Thermo Scientific[1] |

| CAS Number | 135050-44-1 | Sigma-Aldrich, TCI, Thermo Scientific[1][2] |

| Molecular Formula | C₆H₅ClIN | Sigma-Aldrich, TCI, Thermo Scientific[1][2] |

| Molecular Weight | 253.47 g/mol | Sigma-Aldrich, TCI, Thermo Scientific[1][2] |

| Appearance | White to Amber to Dark purple powder to crystal | Tokyo Chemical Industry[2] |

| Melting Point | 65-70 °C | Sigma-Aldrich[3] |

| 68.0 to 72.0 °C | Tokyo Chemical Industry[2] | |

| 65°C to 71°C | Thermo Scientific[1] |

Experimental Protocol: Melting Point Determination

The determination of a melting point is a fundamental analytical technique for assessing the purity of a crystalline organic compound. A narrow melting range typically indicates high purity. The capillary method is the most commonly employed technique and is detailed below.

Principle

A small, finely powdered sample of the crystalline solid is heated at a controlled rate. The temperatures at which the substance begins to liquefy (onset of melting) and at which it becomes completely liquid (completion of melting) are recorded. This range is the melting point of the substance. Impurities tend to lower and broaden the melting range.

Apparatus and Materials

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

This compound sample (must be completely dry)

-

Mortar and pestle or spatula for pulverizing

-

Watch glass

Step-by-Step Procedure

-

Sample Preparation:

-

Place a small amount of this compound on a clean, dry watch glass.

-

If the sample consists of large crystals, gently pulverize it into a fine powder using a mortar and pestle or the flat side of a spatula.[4][5] This ensures uniform heating.

-

Ensure the sample is thoroughly dry, as moisture can act as an impurity and depress the melting point.[4]

-

-

Loading the Capillary Tube:

-

Press the open end of a capillary tube into the powdered sample on the watch glass. A small amount of solid will be forced into the tube.[4]

-

Invert the tube and tap its sealed end gently on a hard surface to pack the solid down.[4]

-

Alternatively, drop the tube, sealed-end down, through a long, narrow glass tube to facilitate packing.[4]

-

Repeat until the packed sample has a height of 2-3 mm.[3]

-

-

Melting Point Measurement:

-

Rapid Preliminary Measurement (Optional but Recommended): Place the loaded capillary tube into the heating block of the melting point apparatus. Heat the sample rapidly to get an approximate melting temperature. This helps in setting the parameters for a more accurate measurement.

-

Accurate Measurement: Allow the apparatus to cool to at least 20°C below the approximate melting point.[3] Insert a new, properly loaded capillary tube.

-

Set the heating rate to be slow and steady, approximately 1-2°C per minute, especially when the temperature is about 15°C below the expected melting point.[3][6]

-

Observe the sample through the magnifying eyepiece.

-

Record T₁: Note the temperature at which the first droplet of liquid appears in the sample.[3]

-

Record T₂: Note the temperature at which the last solid crystal melts and the entire sample becomes a clear liquid.[3]

-

The melting point is reported as the range T₁ – T₂.

-

-

Repeatability:

-

Perform the measurement at least twice with fresh samples to ensure the results are consistent and reproducible.[3] The reported values should agree within a narrow margin (e.g., ±0.5°C).

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the characterization of this compound, with an emphasis on the melting point determination process as a key quality control step.

Caption: Workflow for Melting Point Determination and Quality Assessment.

References

A Technical Guide to the Solubility of 3-Chloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-chloro-4-iodoaniline, a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on predicted solubility based on the compound's chemical structure, general solubility principles of aromatic amines, and provides a detailed experimental protocol for its precise determination.

Introduction to this compound

This compound is a halogenated aromatic amine with the molecular formula C₆H₅ClIN. Its structure, featuring a polar amino group and a larger, non-polar halogenated benzene ring, governs its solubility characteristics. Understanding its solubility is crucial for optimizing reaction conditions, purification processes like crystallization, and formulation development in various research and industrial applications.

Predicted Solubility Profile

Based on these principles, the following table summarizes the predicted qualitative solubility of this compound in common laboratory solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Soluble | The amino group can form hydrogen bonds with the hydroxyl group of the alcohol. The alkyl chain of the alcohol can interact with the non-polar part of the molecule.[4] |

| Polar Aprotic | Acetone, DMSO | Likely Soluble | The dipole-dipole interactions between the solvent and the polar C-N, C-Cl, and C-I bonds would promote dissolution. |

| Ethers | Diethyl ether, THF | Likely Soluble | Ethers can act as hydrogen bond acceptors for the amino group, and their non-polar character is compatible with the benzene ring.[4] |

| Chlorinated | Dichloromethane | Likely Soluble | The similar polarities and potential for dipole-dipole interactions suggest good miscibility. |

| Aromatic | Toluene, Benzene | Likely Soluble | The non-polar aromatic ring of the solvent can interact favorably with the benzene ring of this compound through van der Waals forces.[2][4] |

| Non-Polar | Hexane, Cyclohexane | Sparingly Soluble | The significant difference in polarity between the highly non-polar solvent and the polar amino group will limit solubility. |

| Aqueous | Water | Insoluble | The large, hydrophobic halogenated benzene ring dominates the molecule's character, making it largely insoluble in water despite the presence of the amino group.[1] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following gravimetric method is a reliable approach for determining the solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected solvents (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Drying oven

-

Desiccator

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial containing a known volume (e.g., 10 mL) of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to permit the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant (e.g., 5 mL) using a pre-warmed or pre-cooled pipette to match the equilibrium temperature.

-

Immediately filter the collected supernatant through a syringe filter into a pre-weighed, dry volumetric flask to remove any remaining solid particles.

-

-

Gravimetric Analysis:

-

Record the exact volume of the filtered solution.

-

Gently evaporate the solvent from the volumetric flask using a rotary evaporator or by placing it in a drying oven at a temperature well below the boiling point of the solvent and the melting point of the solute.

-

Once all the solvent has evaporated, place the flask in a drying oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

-

Cool the flask in a desiccator before each weighing to prevent moisture absorption.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty flask from the final weight of the flask with the dried solute.

-

The solubility can then be expressed in various units, such as g/100 mL or mg/L, using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute (g) / Volume of filtered solution (mL)) * 100

-

3.3. Quality Control and Best Practices

-

Perform each solubility determination in triplicate to ensure reproducibility.

-

Monitor and record the temperature throughout the experiment.

-

Use fresh, high-purity solvents for each experiment.

-

Ensure the analytical balance is properly calibrated.

Visualizing Relationships and Workflows

The following diagrams, created using the DOT language, illustrate the logical relationships and experimental workflow pertinent to understanding the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, its molecular structure provides a strong basis for predicting its solubility behavior. It is expected to be soluble in various polar organic solvents and poorly soluble in water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust methodology for empirical determination. The effective application of this compound in research and development hinges on a clear understanding of its solubility, enabling rational solvent selection for synthesis, purification, and formulation.

References

A Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-iodoaniline

Introduction: Contextualizing 3-Chloro-4-iodoaniline

In the landscape of pharmaceutical research and drug development, halogenated anilines serve as indispensable building blocks for synthesizing complex molecular architectures. This compound (CAS No: 135050-44-1) is a notable member of this class, presenting a unique substitution pattern that offers distinct synthetic handles for medicinal chemists.[1][2] Its molecular formula is C₆H₅ClIN, with a molecular weight of 253.47 g/mol .[1][2][3]

The presence of three different substituents on the aniline core—an activating amino group, an inductively withdrawing chloro group, and a bulky, polarizable iodo group—creates a molecule with specific electronic and steric properties. A precise and unambiguous structural confirmation is paramount for its use in regulated environments like drug manufacturing. Spectroscopic techniques are the cornerstone of this analytical requirement, providing a detailed fingerprint of the molecule's identity, purity, and structure.[4][5][6]

This guide provides an in-depth analysis of the key spectroscopic data for this compound, including Infrared (IR), Nuclear Magnetic Resonance (¹H and ¹³C NMR), and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and contextualized with insights relevant to researchers and drug development professionals.

Molecular Structure and Spectroscopic Implications

The substitution pattern on the benzene ring is the primary determinant of the molecule's spectroscopic characteristics. The three aromatic protons and six unique aromatic carbons each reside in a distinct electronic environment, which gives rise to a predictable yet complex set of signals.

Caption: Molecular structure of this compound with IUPAC numbering.

Infrared (IR) Spectroscopy Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7] For this compound, the IR spectrum is dominated by vibrations associated with the amine group and the substituted aromatic ring.

Table 1: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Rationale and Interpretation |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Medium-Strong | This doublet is the hallmark of a primary amine (-NH₂). The two distinct peaks arise from the symmetric and asymmetric stretching modes of the N-H bonds. |

| 3100 - 3000 | Aromatic C-H Stretch | Weak-Medium | These absorptions are characteristic of C-H bonds on the benzene ring. |

| 1620 - 1580 | N-H Scissoring (Bending) | Strong | This strong band is due to the in-plane bending vibration of the primary amine group, often overlapping with aromatic C=C stretching. |

| 1500 - 1400 | Aromatic C=C Stretch | Medium-Strong | These bands confirm the presence of the aromatic ring. The substitution pattern influences the exact position and intensity of these peaks. |

| 1330 - 1250 | Aromatic C-N Stretch | Medium-Strong | This absorption corresponds to the stretching of the bond between the aromatic ring and the nitrogen atom of the amine group. |

| 850 - 750 | C-H Out-of-Plane Bending | Strong | The specific pattern of these strong bands in the fingerprint region can help confirm the 1,2,4-trisubstitution pattern of the aromatic ring. |

| 800 - 600 | C-Cl Stretch | Medium-Strong | The carbon-chlorine bond vibration typically appears in this region. |

| 600 - 500 | C-I Stretch | Medium | The carbon-iodine bond, being weaker and involving a heavier atom, absorbs at a lower frequency. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[8][9][10] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure elucidation.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum will show signals for the three distinct aromatic protons and the two equivalent amine protons. The chemical shifts are influenced by the electron-donating nature of the -NH₂ group (shielding, upfield shift) and the inductive electron-withdrawing effects of the -Cl and -I atoms (deshielding, downfield shift).

Table 2: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration | Interpretation |

| H-2 | ~7.15 - 7.25 | Doublet (d) | meta, J(H2-H6) ≈ 2.5 Hz | 1H | H-2 is ortho to the electron-donating -NH₂ group and meta to the -Cl group. It experiences shielding from the amine. Its signal is split into a doublet by the meta-coupling to H-6. |

| H-6 | ~6.70 - 6.80 | Doublet of Doublets (dd) | ortho, J(H6-H5) ≈ 8.5 Hzmeta, J(H6-H2) ≈ 2.5 Hz | 1H | H-6 is ortho to -NH₂ and ortho to the -Cl group. It is split by both H-5 (ortho-coupling) and H-2 (meta-coupling), resulting in a doublet of doublets. |

| H-5 | ~7.45 - 7.55 | Doublet (d) | ortho, J(H5-H6) ≈ 8.5 Hz | 1H | H-5 is ortho to the iodine and meta to the amine group. The strong deshielding effect of the adjacent iodine atom shifts this proton significantly downfield. It is split into a doublet by the ortho-coupling to H-6. |

| -NH₂ | ~3.5 - 4.5 | Broad Singlet (br s) | N/A | 2H | The amine protons are exchangeable, which often leads to a broad signal that does not couple with adjacent protons. Its chemical shift is highly dependent on solvent, concentration, and temperature. |

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six aromatic carbons, as there is no molecular symmetry. The chemical shifts are governed by the substituent effects. The -NH₂ group causes a strong upfield (shielding) shift for the carbon it is attached to (C-1) and the ortho (C-2, C-6) and para (C-4) positions. Halogens have more complex effects, including a significant downfield shift for the carbon they are bonded to.

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Chemical Shift |

| C-1 (C-NH₂) | ~145 - 148 | Attached to the electron-donating nitrogen, this carbon is deshielded relative to benzene but shielded relative to other substituted carbons. |

| C-2 | ~115 - 118 | Ortho to the strongly shielding -NH₂ group, resulting in a significant upfield shift. |

| C-3 (C-Cl) | ~130 - 133 | Directly bonded to the electronegative chlorine atom, causing a downfield shift. |

| C-4 (C-I) | ~85 - 90 | The "heavy atom effect" of iodine causes a very strong upfield (shielding) shift for the carbon it is directly attached to. This is a highly characteristic signal. |

| C-5 | ~138 - 140 | This carbon is ortho to the iodine and meta to the chlorine, leading to a significant downfield shift, making it the most deshielded of the C-H carbons. |

| C-6 | ~120 - 123 | Ortho to the -NH₂ group and meta to the iodine, this carbon is shielded but less so than C-2 due to the influence of the other halogens. |

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.[11][12][13] For this compound, the Electron Ionization (EI) mass spectrum will exhibit a characteristic molecular ion region due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1).

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z Ratio | Ion | Relative Intensity | Interpretation |

| 255 | [M+2]⁺˙ | ~33% of m/z 253 | The molecular ion peak corresponding to the molecule containing the ³⁷Cl isotope. Its intensity, approximately one-third of the M⁺ peak, is a definitive sign of one chlorine atom. |

| 253 | [M]⁺˙ | Base Peak (100%) | The molecular ion peak corresponding to the molecule containing the ³⁵Cl isotope. It is expected to be the base peak due to the stability of the aromatic system. |

| 126 | [M - I]⁺ | Moderate | This significant fragment corresponds to the loss of an iodine radical (127 amu), a common fragmentation pathway for iodoaromatics. |

| 91 | [M - I - Cl]⁺ | Moderate-Strong | Subsequent loss of a chlorine radical (35 amu) from the [M - I]⁺ fragment. |

| 65 | [C₅H₅]⁺ | Moderate | A common fragment in the mass spectra of benzene derivatives, resulting from the breakdown of the aromatic ring. |

Proposed Fragmentation Pathway

The fragmentation is initiated by the ionization of the molecule to form the molecular ion radical, [C₆H₅ClIN]⁺˙. The most likely fragmentation pathways involve the sequential loss of the halogen substituents, as the C-I and C-Cl bonds are the weakest.

Caption: Proposed primary fragmentation pathway for this compound under EI-MS.

Experimental Protocols

Acquiring high-quality, reproducible spectroscopic data is contingent on rigorous experimental methodology.

Protocol 1: Acquiring the IR Spectrum

-

Instrumentation: Utilize a Fourier Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: As this compound is a solid, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid sample directly onto the ATR crystal. Ensure firm and even contact using the pressure clamp. Alternatively, prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

-

Processing: Perform a background scan of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

Protocol 2: Acquiring NMR Spectra

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for good signal dispersion.

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence (e.g., 30° pulse angle).

-

Set the spectral width to cover a range of -1 to 12 ppm.

-

Use an acquisition time of ~3 seconds and a relaxation delay of 2-5 seconds.

-

Co-add 8 to 16 scans.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C channel.

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbons.

-

Set the spectral width to cover 0-200 ppm.

-

A longer acquisition time and a larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.

-

-

Processing: Fourier transform the raw data (FID), phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal at 0 ppm. Integrate the ¹H NMR signals.

Protocol 3: Acquiring the Mass Spectrum

-

Instrumentation: A Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source is ideal for this compound.

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Injector: 250°C, split mode.

-

Column: A standard non-polar column (e.g., DB-5ms).

-

Oven Program: Start at 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion cluster and major fragment ions.

Conclusion

The spectroscopic profile of this compound is highly characteristic and provides a robust basis for its identification and quality assessment. The IR spectrum confirms the presence of the primary amine and substituted aromatic ring. The ¹H NMR spectrum provides definitive information on the substitution pattern through its unique set of three aromatic signals with distinct chemical shifts and coupling constants. The ¹³C NMR spectrum, particularly the highly shielded signal for the iodine-bearing carbon, serves as a key identifier. Finally, mass spectrometry confirms the molecular weight and the presence of a single chlorine atom through the characteristic M⁺/M+2 isotopic pattern. Together, these techniques provide a comprehensive and unequivocal structural elucidation essential for the compound's application in research and development.

References

- Vertex AI Search. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development.

- AZoM. (2023). An Overview of Spectroscopic Techniques in Pharmaceuticals.

- Spectroscopy Online. (n.d.). A Review of the Latest Spectroscopic Research in Pharmaceutical and Biopharmaceutical Applications.

- Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.

- Drug Target Review. (2021). Mass spectrometry applications for drug discovery and development.

- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 135050-44-1.

- American Pharmaceutical Review. (2018). The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development.

- European Pharmaceutical Review. (2018). Mass spectrometry and drug development – how the two come together.

- Sigma-Aldrich. (n.d.). This compound 97 135050-44-1.

- Biosynth. (n.d.). This compound | 135050-44-1.

- PubMed. (2023). What is the role of current mass spectrometry in pharmaceutical analysis?.

- Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

- American Pharmaceutical Review. (n.d.). Spectroscopy.

- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.

- BenchChem. (2025). Application Note: Mass Spectrometry Fragmentation Analysis of 3-Chloro-4-(isopentyloxy)aniline.

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.

- University of Puget Sound. (n.d.). NMR Chemical Shifts.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- Royal Society of Chemistry. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information.

- University of Manitoba. (n.d.). Tables For Organic Structure Analysis.

- BenchChem. (2025). Mass Spectrometry of 3-Chloro-4-fluoroaniline: A Technical Guide.

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) 13C NMR spectrum.

- Compound Interest. (2015). A guide to 13C NMR chemical shift values.

- ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) 1H NMR spectrum.

- ChemicalBook. (n.d.). 4-Iodoaniline(540-37-4) IR Spectrum.

- University of Calgary. (n.d.). Mass Spectrometry: Fragmentation.

- BenchChem. (2025). A Comparative Guide to the Mass Spectrometry of 4-Iodo-3,5-dimethylaniline and its N-Acetyl Derivative.

- ResearchGate. (n.d.). Fig. S2. IR spectrum for 4-iodoaniline.

Sources

- 1. This compound | CAS 135050-44-1 [matrix-fine-chemicals.com]

- 2. 3-氯-4-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | 135050-44-1 | KFA05044 [biosynth.com]

- 4. paulrpalmer.com [paulrpalmer.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]

- 9. longdom.org [longdom.org]

- 10. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 13. drugtargetreview.com [drugtargetreview.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Chloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the ¹H NMR spectrum of 3-chloro-4-iodoaniline, a key intermediate in various synthetic applications. In the absence of a publicly available experimental spectrum, this guide presents a predicted spectrum based on established principles of substituent effects on aromatic systems. Detailed methodologies for acquiring such a spectrum are also provided, along with a structured summary of the predicted spectral data. This document aims to serve as a valuable resource for researchers working with this and structurally related compounds.

Predicted ¹H NMR Spectral Data

The chemical shifts and coupling constants for the aromatic protons of this compound have been predicted based on the analysis of substituent effects. The amino (-NH₂), chloro (-Cl), and iodo (-I) groups influence the electronic environment of the aromatic ring, leading to a predictable pattern in the ¹H NMR spectrum. The data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 7.25 | Doublet (d) | J(H2,H6) = 2.5 |

| H-5 | 7.55 | Doublet (d) | J(H5,H6) = 8.5 |

| H-6 | 6.70 | Doublet of Doublets (dd) | J(H6,H5) = 8.5, J(H6,H2) = 2.5 |

| -NH₂ | 4.0 (variable) | Broad Singlet (br s) | - |

Note: The chemical shift of the amine protons (-NH₂) is highly dependent on solvent and concentration and may exchange with D₂O.

Structural Analysis and Signal Assignment

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region and a broad signal for the amine protons.

-

H-2: This proton is ortho to the chloro group and meta to the amino and iodo groups. The chloro group is ortho,para-directing but deactivating, while the amino group is strongly activating and ortho,para-directing. The iodo group is also ortho,para-directing and deactivating. The proximity to the electron-withdrawing chlorine atom will likely cause a downfield shift. It appears as a doublet due to meta-coupling with H-6.

-

H-5: This proton is ortho to the iodo group and meta to the chloro and amino groups. The large iodine atom will exert a significant downfield deshielding effect. It is expected to be the most downfield of the aromatic protons and will appear as a doublet due to ortho-coupling with H-6.

-

H-6: This proton is ortho to the amino group and meta to the iodo group, and ortho to H-5. The strong electron-donating effect of the amino group will cause a significant upfield shift, making it the most shielded of the aromatic protons. It will appear as a doublet of doublets due to ortho-coupling with H-5 and meta-coupling with H-2.

-

-NH₂ Protons: These protons typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. The chemical shift can vary significantly depending on the solvent, concentration, and temperature.

The relationships and coupling interactions between the aromatic protons are visualized in the following diagram:

Caption: Predicted coupling interactions in the ¹H NMR spectrum of this compound.

Experimental Protocol for ¹H NMR Analysis

The following protocol outlines the standard procedure for obtaining a high-quality ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other solvents like deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can also be used. The choice of solvent can influence the chemical shifts, particularly for the amine protons.

-

Concentration: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0.00 ppm.

-

Homogenization: Gently vortex or invert the NMR tube to ensure the solution is homogeneous.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for better signal dispersion.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform shimming to optimize the magnetic field homogeneity and improve spectral resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Acquire a suitable number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: Set a relaxation delay of 1-2 seconds to allow for full relaxation of the protons between pulses.

-

Spectral Width: Set the spectral width to encompass the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

-

Phasing and Baseline Correction: Manually or automatically phase the spectrum and correct the baseline to ensure accurate integration.

-

Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

Peak Picking and Coupling Constant Measurement: Identify the peak positions (chemical shifts) and measure the coupling constants (J-values) from the splitting patterns.

-

The logical workflow for acquiring and processing the ¹H NMR spectrum is depicted below:

Caption: Experimental workflow for ¹H NMR analysis.

Conclusion

This guide provides a comprehensive predicted ¹H NMR spectral analysis of this compound, offering valuable insights for its identification and characterization. The provided experimental protocol serves as a practical reference for researchers to acquire high-quality spectra. The detailed breakdown of predicted chemical shifts, multiplicities, and coupling constants, along with the structural assignments, will aid in the interpretation of experimental data and facilitate the use of this compound in synthetic and medicinal chemistry research.

In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Chloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Chloro-4-iodoaniline. Due to the absence of readily available experimental spectral data in public databases, this guide leverages high-quality predicted data to serve as a reliable reference for the characterization of this compound. The document details a standard experimental protocol for the acquisition of ¹³C NMR spectra for aromatic amines, presents the predicted chemical shift data in a structured format, and includes a logical diagram of the molecular structure with corresponding carbon assignments.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR chemical shifts for this compound were predicted using advanced computational algorithms. These predictions are based on a large dataset of experimentally determined chemical shifts and provide a close approximation of the expected experimental values. The data is summarized in the table below.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 | 146.2 |

| C2 | 116.8 |

| C3 | 139.1 |

| C4 | 85.7 |

| C5 | 130.2 |

| C6 | 118.5 |

Experimental Protocol for ¹³C NMR Analysis

The following section outlines a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound.

1. Sample Preparation:

-

Weigh approximately 50-100 mg of high-purity this compound.

-

Transfer the sample to a clean, dry 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Cap the NMR tube and gently agitate or vortex the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup and Data Acquisition:

-

Insert the prepared NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Set the appropriate acquisition parameters for a ¹³C NMR experiment. Key parameters include:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Spectral Width: Sufficient to cover the expected range of chemical shifts for aromatic compounds (e.g., 0-200 ppm).

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (D1): A delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei, which is crucial for accurate integration if quantitative analysis is desired.

-

Number of Scans: A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio. This can range from several hundred to several thousand scans, depending on the sample concentration and spectrometer sensitivity.

-

-

Acquire the Free Induction Decay (FID).

3. Data Processing:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Perform baseline correction to obtain a flat baseline.

-

Reference the spectrum using the solvent peak as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the peaks if quantitative information is required, although this is less common for routine ¹³C NMR.

-

Assign the peaks to the corresponding carbon atoms in the molecule based on the predicted chemical shifts and knowledge of substituent effects.

Molecular Structure and Carbon Assignment

The following diagram illustrates the chemical structure of this compound with each carbon atom numbered for clear correlation with the data presented in the table.

Caption: Molecular structure of this compound.

This comprehensive guide provides the necessary information for the ¹³C NMR analysis of this compound, enabling researchers to confidently identify and characterize this compound. The combination of predicted data, a detailed experimental protocol, and a clear structural diagram serves as a valuable resource for professionals in the fields of chemical research and drug development.

An In-depth Technical Guide to the Infrared Spectroscopy of 3-Chloro-4-iodoaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules. By measuring the absorption of infrared radiation by a sample, an IR spectrum is generated, which provides a unique molecular "fingerprint." This guide provides a detailed overview of the expected infrared spectrum of 3-chloro-4-iodoaniline, a substituted aromatic amine with applications in pharmaceutical and chemical synthesis. Understanding the vibrational characteristics of this molecule is crucial for its identification, purity assessment, and the analysis of reaction kinetics.

Molecular Structure and Expected Vibrational Modes

This compound possesses several key functional groups that give rise to characteristic absorption bands in the IR spectrum. These include the primary amino group (-NH₂), the substituted benzene ring, the carbon-chlorine (C-Cl) bond, and the carbon-iodine (C-I) bond. The positions of these bands are influenced by the electronic effects of the substituents on the aromatic ring.

Predicted Infrared Absorption Data

The following table summarizes the expected vibrational frequencies for the key functional groups in this compound. These values are based on established literature data for similar aromatic compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity | Notes |

| N-H Asymmetric Stretching | 3400 - 3500 | Medium | Primary aromatic amines typically show two bands for N-H stretching. These are generally found at higher frequencies than in aliphatic amines.[1][2][3] |

| N-H Symmetric Stretching | 3300 - 3420 | Medium | The second of the two N-H stretching bands for a primary amine.[1][2][3] |

| Aromatic C-H Stretching | 3000 - 3100 | Medium | Characteristic of C-H bonds on an aromatic ring.[4] |

| N-H Bending (Scissoring) | 1580 - 1650 | Strong | This in-plane bending vibration is a strong and characteristic absorption for primary amines.[1][2][5] |

| Aromatic C=C Ring Stretching | 1400 - 1600 | Medium | Aromatic rings typically exhibit multiple bands in this region due to ring stretching vibrations.[4] |

| C-N Stretching (Aromatic) | 1250 - 1335 | Strong | The stretching vibration of the bond between the amino group and the aromatic ring.[5][6] |

| C-Cl Stretching | 550 - 850 | Strong | The position of this band can be influenced by the substitution pattern on the aromatic ring.[4][7] |

| C-I Stretching | 500 - 600 | Strong | The carbon-iodine bond is weaker and involves a heavier atom, resulting in a lower frequency absorption.[8] |

| N-H Wagging | 665 - 910 | Broad | This out-of-plane bending vibration is often broad.[5][6] |

| Aromatic C-H Out-of-Plane Bending | 675 - 900 | Strong | The pattern of these bands can sometimes provide information about the substitution pattern of the benzene ring.[4] |

Experimental Protocol: Acquiring the IR Spectrum

The following is a generalized protocol for obtaining the FT-IR spectrum of solid this compound using the KBr pellet method.

Materials and Equipment:

-

This compound (solid)[9]

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Pellet press

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Thoroughly dry the KBr to remove any moisture, which can interfere with the spectrum (O-H bands).

-

Weigh out approximately 1-2 mg of this compound and 100-200 mg of KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the this compound to the mortar and continue grinding until the mixture is homogeneous and has a fine, consistent texture.

-

-

Pellet Formation:

-

Transfer a portion of the mixture to the pellet press die.

-

Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.

-

-

Spectrum Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a baseline correction on the acquired spectrum if necessary.

-

Identify and label the major absorption peaks.

-

Compare the experimental spectrum with the predicted frequencies and reference spectra of similar compounds for interpretation.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for obtaining the IR spectrum of this compound.

Caption: Experimental workflow for obtaining the IR spectrum of this compound.

Logical Relationship of Vibrational Modes

The interpretation of an IR spectrum involves correlating the observed absorption bands with specific molecular vibrations. The following diagram illustrates the logical relationship between the functional groups of this compound and their characteristic IR frequencies.

Caption: Correlation of functional groups in this compound with their IR frequencies.

Conclusion

The infrared spectrum of this compound is characterized by distinct absorption bands corresponding to its primary amine, substituted aromatic ring, and carbon-halogen bonds. By understanding the expected positions and intensities of these bands, researchers can effectively use IR spectroscopy for the identification and characterization of this compound. The provided experimental protocol offers a reliable method for obtaining high-quality spectra, which are essential for accurate analysis in research and drug development settings.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. wikieducator.org [wikieducator.org]

- 7. benchchem.com [benchchem.com]

- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 9. 3-氯-4-碘苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]

Mass Spectrometry of 3-Chloro-4-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers an in-depth examination of the mass spectrometric behavior of 3-chloro-4-iodoaniline, a halogenated aromatic amine of interest in synthetic chemistry and drug discovery. A thorough understanding of its fragmentation patterns is essential for its unambiguous identification, purity assessment, and quality control in various research and development applications. This document provides a detailed overview of its expected mass spectral characteristics, a comprehensive experimental protocol for its analysis, and visualizations of the analytical workflow and probable fragmentation pathways.

Physicochemical Properties and Molecular Structure

This compound is a substituted aniline with the chemical formula C₆H₅ClIN.[1] Its molecular structure consists of an aniline core substituted with a chlorine atom at the 3-position and an iodine atom at the 4-position.

| Property | Value | Reference |

| Chemical Formula | C₆H₅ClIN | [1][2][3][4] |

| Molecular Weight | 253.47 g/mol | [1][2][3][4] |

| CAS Number | 135050-44-1 | [1][2] |

| Canonical SMILES | C1=CC(=C(C=C1N)Cl)I | [1] |

| InChI Key | ONZHMGRKWJMTDE-UHFFFAOYSA-N | [1] |

Predicted Mass Spectrum and Fragmentation Analysis

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry for halogenated and aromatic compounds.

The molecular ion peak is expected to be prominent due to the stability of the aromatic ring. A key feature will be the isotopic pattern for chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1.[5] This will result in two molecular ion peaks: the M⁺ peak corresponding to the molecule with ³⁵Cl and the [M+2]⁺ peak for the molecule with ³⁷Cl, with a relative intensity ratio of about 3:1.

Upon ionization, the molecular ion will undergo fragmentation through various pathways, primarily involving the loss of halogen atoms and other small neutral molecules. The carbon-iodine bond is weaker than the carbon-chlorine bond and is therefore more likely to cleave first.

Proposed Major Fragment Ions

The following table summarizes the expected major ions in the electron ionization mass spectrum of this compound.

| m/z (for ³⁵Cl) | Proposed Ion Structure/Loss | Significance |

| 253/255 | [C₆H₅ClIN]⁺ | Molecular ion (M⁺) peak, showing the characteristic 3:1 isotopic pattern for chlorine. |

| 126/128 | [M - I]⁺ | Loss of an iodine radical, a common fragmentation pathway for iodo-aromatic compounds. This fragment would be a chloroanilinyl cation. |

| 127 | [I]⁺ | Iodine radical cation, often observed in the mass spectra of iodine-containing compounds.[6] |

| 91 | [M - I - Cl]⁺ | Subsequent loss of a chlorine radical from the [M - I]⁺ fragment, resulting in the anilinyl cation. |

| 99/101 | [M - I - HCN]⁺ | Loss of hydrogen cyanide (HCN) from the [M - I]⁺ fragment, a common fragmentation for anilines. |

| 65 | [C₅H₅]⁺ | A common fragment in the mass spectra of aromatic compounds, resulting from the breakdown of the benzene ring.[6] |

Experimental Protocol for Mass Spectrometric Analysis

This section details a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution with the same solvent to a final concentration suitable for the instrument's sensitivity, typically in the range of 1-10 µg/mL.

Instrumentation and Conditions

-

Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole, Time-of-Flight (TOF), or Orbitrap instrument, is recommended for accurate mass measurements.

-

Ionization Source: Electron Ionization (EI) is the preferred method for this type of compound.

Gas Chromatography (GC) Parameters

-

Injection Volume: 1 µL

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium, at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

Mass Spectrometry (MS) Parameters

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Analyzer: Quadrupole

-

Scan Range: m/z 40-300

-

Solvent Delay: 3 minutes

Visualizations

Experimental Workflow

References

Purity of Commercially Available 3-Chloro-4-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity of commercially available 3-Chloro-4-iodoaniline, a key building block in pharmaceutical synthesis. This document details the purity levels offered by various suppliers, outlines robust analytical methodologies for purity determination, and discusses potential impurities that may be present.

Commercial Availability and Purity Specifications

This compound is available from several chemical suppliers, with purity levels typically ranging from 95% to 98%. The most commonly cited method for purity analysis by commercial vendors is Gas Chromatography (GC). A summary of offerings from prominent suppliers is presented below.

| Supplier | Stated Purity | Analytical Method |

| Sigma-Aldrich | 97% | Not Specified |

| Thermo Scientific | 98% | Not Specified |

| TCI | >95.0% | GC |

| CymitQuimica | >95.0% | GC |

Analytical Methodologies for Purity Determination

Accurate determination of the purity of this compound is critical for ensuring the quality and consistency of downstream synthetic processes. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the most suitable techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds, offering excellent resolution and sensitivity. A reversed-phase HPLC method is recommended for the routine purity analysis of this compound.

Experimental Protocol: HPLC Purity Analysis

-

Instrumentation: HPLC system equipped with a UV detector, gradient pump, autosampler, and column oven.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a higher proportion of Solvent A, gradually increasing the proportion of Solvent B to elute the main compound and any less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at 254 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Accurately weigh and dissolve this compound in the initial mobile phase composition to prepare a stock solution of 1 mg/mL. Further dilute to a working standard of 0.1 mg/mL.

-

Sample Preparation: Prepare the sample to be analyzed at a concentration of approximately 0.1 mg/mL in the initial mobile phase composition.

-

Data Analysis: Purity is determined by calculating the area percentage of the main peak relative to the total peak area in the chromatogram.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and thermally stable compounds. Given that suppliers specify GC for purity assessment, it is a primary method for quality control.

Experimental Protocol: GC Purity Analysis

-

Instrumentation: Gas chromatograph coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

-

Column: A capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Detector Temperature (FID): 300°C.

-

Ion Source Temperature (MS): 230°C.

-

Ionization Mode (MS): Electron Ionization (EI) at 70 eV.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent such as methylene chloride or toluene (e.g., 1 mg/mL).

-

Data Analysis: Purity is calculated based on the area percent of the main peak. GC-MS allows for the identification of impurities by their mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information and can be used for both qualitative and quantitative purity assessment without the need for reference standards for each impurity.

Experimental Protocol: ¹H NMR Purity Analysis

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: A deuterated solvent in which the sample is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.5-0.7 mL of the deuterated solvent in an NMR tube.

-

Analysis: Acquire the ¹H NMR spectrum. The purity can be assessed by comparing the integrals of the signals corresponding to the main compound with those of any impurity signals.

Potential Impurities in this compound

The impurity profile of commercially available this compound is dependent on the synthetic route employed. While specific manufacturing processes are proprietary, common synthetic strategies for halogenated anilines allow for the postulation of potential impurities.

A plausible synthetic route involves the direct iodination of 3-chloroaniline. Another common strategy for the synthesis of anilines is the reduction of the corresponding nitro compound, in this case, 3-chloro-4-iodonitrobenzene.

Based on these likely synthetic pathways, potential impurities could include:

-

Starting Materials: Unreacted 3-chloroaniline or 3-chloro-4-iodonitrobenzene.

-

Isomeric Impurities: Other isomers formed during the halogenation steps, such as 2-iodo-3-chloroaniline, 4-iodo-5-chloroaniline, or di-iodinated products.

-

Byproducts of Reduction: Incomplete reduction of the nitro group could lead to the presence of nitroso or azoxy compounds.

-

Dehalogenated Species: Loss of the chloro or iodo group during synthesis could result in the presence of 4-iodoaniline or 3-chloroaniline.

Visualized Workflows

The following diagrams illustrate the logical workflow for assessing the purity of a commercial sample of this compound and a potential synthetic pathway.

Caption: Workflow for Purity Analysis of this compound.

Caption: A Potential Synthetic Route and Associated Impurities.

Stability and Storage of 3-Chloro-4-iodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 3-chloro-4-iodoaniline. Understanding the stability profile of this compound is critical for ensuring its integrity in research and development, particularly in the synthesis of active pharmaceutical ingredients (APIs) where purity and consistency are paramount. This document outlines the known physicochemical properties, potential degradation pathways, and best practices for handling and storage to maintain the quality and shelf-life of this compound.

Core Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These parameters are essential for designing appropriate storage and handling protocols.

| Property | Value | Source(s) |

| Chemical Formula | C₆H₅ClIN | |

| Molecular Weight | 253.47 g/mol | |

| Appearance | White to Amber to Dark purple solid, powder, or crystal | [1] |

| Melting Point | 65-70 °C | |

| Boiling Point | 312.8±27.0 °C (Predicted) | [2] |